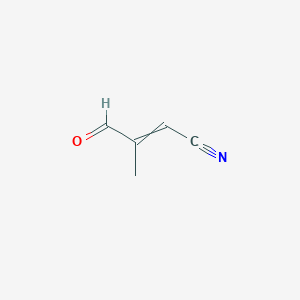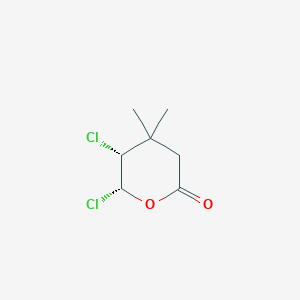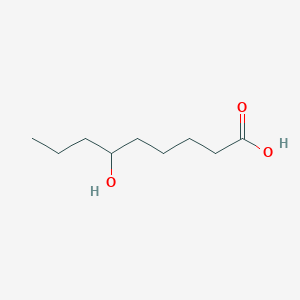
6-Hydroxy-nonanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Hydroxy-nonanoic acid is an organic compound classified as a hydroxy acid It is a derivative of nonanoic acid, which is a nine-carbon fatty acid The presence of a hydroxyl group on the sixth carbon atom distinguishes it from nonanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Hydroxy-nonanoic acid can be synthesized through several methods. One common approach involves the hydroxylation of nonanoic acid. This can be achieved using oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions. Another method involves the hydrolysis of this compound esters, which can be prepared by esterification of nonanoic acid with appropriate alcohols followed by selective hydroxylation.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of nonanoic acid. Catalysts such as palladium or platinum are used to facilitate the hydroxylation process. The reaction is carried out under specific temperature and pressure conditions to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
6-Hydroxy-nonanoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce nonanedioic acid.
Reduction: The hydroxyl group can be reduced to form nonanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide in aqueous solution.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride or amine reagents under appropriate conditions.
Major Products Formed
Oxidation: Nonanedioic acid.
Reduction: Nonanoic acid.
Substitution: Halogenated or aminated derivatives of this compound.
Aplicaciones Científicas De Investigación
6-Hydroxy-nonanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers, surfactants, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-hydroxy-nonanoic acid involves its interaction with specific molecular targets. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Nonanoic Acid: Lacks the hydroxyl group present in 6-hydroxy-nonanoic acid.
6-Amino-nonanoic Acid: Contains an amino group instead of a hydroxyl group.
6-Hydroxy-decanoic Acid: Has an additional carbon atom compared to this compound.
Uniqueness
This compound is unique due to the presence of the hydroxyl group on the sixth carbon atom, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with nonanoic acid or other similar compounds.
Propiedades
Número CAS |
75544-91-1 |
|---|---|
Fórmula molecular |
C9H18O3 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
6-hydroxynonanoic acid |
InChI |
InChI=1S/C9H18O3/c1-2-5-8(10)6-3-4-7-9(11)12/h8,10H,2-7H2,1H3,(H,11,12) |
Clave InChI |
USHAAPGWFOVBJE-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



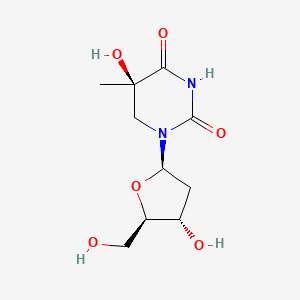


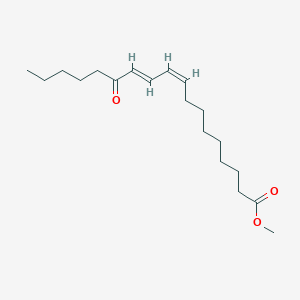
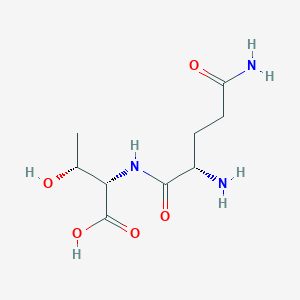

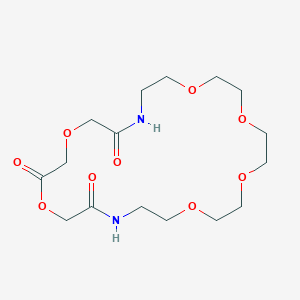
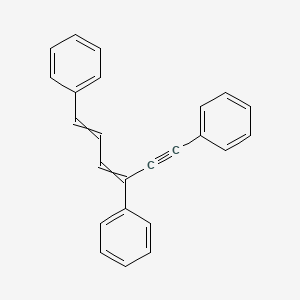
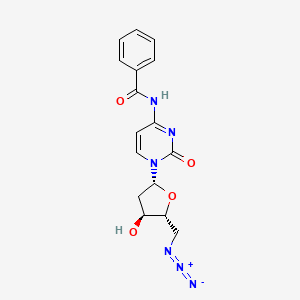
![7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14436787.png)
